

Technical Guide: Molecular Structure, Synthesis, and Characterization of HS-014

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Compound of Interest

Compound Name: HS 014
Cat. No.: B1139752

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Executive Summary & Molecular Identity

HS-014 is a synthetic, cyclic dodecapeptide designed as a potent and selective antagonist for the Melanocortin-4 Receptor (MC4R). Developed to elucidate the role of the central melanocortinergetic system in energy homeostasis, HS-014 functions by blocking the anorexigenic (appetite-suppressing) signals typically mediated by

-Melanocyte-Stimulating Hormone (MSH).

Unlike linear MSH analogues, HS-014 utilizes a disulfide bridge to constrain its conformational space, stabilizing the pharmacophore into a specific

-turn geometry required for high-affinity receptor binding. This structural rigidity confers significant selectivity for MC4R over MC3R and MC5R, making it a critical tool in obesity and metabolic research.

Table 1: Physicochemical Profile of HS-014

Parameter	Specification
Peptide Sequence	Ac-Cys-Glu-His-D-2-Nal-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH ₂
Sequence Length	12 Amino Acids
Cyclization	Disulfide bridge between Cys ¹ and Cys ⁸
N-Terminus	Acetylated (Ac-)
C-Terminus	Amidated (-NH ₂)
Molecular Formula	
Molecular Weight	~1563.8 Da
Primary Target	MC4 Receptor (Antagonist)
Key Modification	D-2-Nal (D-2-Naphthylalanine) at position 4 replaces Phe to enhance hydrophobic interaction. ^[1]

Structural Analysis & Pharmacophore Mechanics

The Cyclic Constraint

The biological potency of HS-014 stems from its 1,8-disulfide bridge. In linear

-MSH, the core pharmacophore (His-Phe-Arg-Trp) is flexible, allowing binding to multiple MC receptor subtypes. In HS-014, the Cys¹...Cys⁸ linkage forces the intervening residues (Glu-His-D-2-Nal-Arg-Trp-Gly) into a rigid loop. This constraint mimics the bioactive turn conformation, reducing the entropic penalty upon receptor binding.

The D-2-Nal Substitution

A critical structural feature is the substitution of Phenylalanine (Phe) with D-2-Naphthylalanine (D-2-Nal) at position 4.

- **Steric Bulk:** The bulky naphthyl group provides extensive hydrophobic contact with the transmembrane binding pocket of MC4R.

- Stereochemistry (D-isomer): The use of the D-enantiomer is essential for inducing the specific reverse turn (likely Type II'

-turn) that orients the Arg-Trp side chains for optimal interaction with the receptor's acidic residues (Asp/Glu) and aromatic clusters.

The Exocyclic Tail

The C-terminal tail (Pro-Pro-Lys-Asp-NH₂) remains exocyclic (outside the ring). While not part of the primary binding core, this tail influences the pharmacokinetic profile, solubility, and protection against C-terminal carboxypeptidases.

Technical Workflow: Synthesis & Cyclization

The synthesis of HS-014 requires precise control over stereochemistry and oxidation. The following protocol utilizes Fmoc Solid-Phase Peptide Synthesis (SPPS) followed by solution-phase cyclization.

Protocol 1: Fmoc-SPPS Assembly

Reagents:

- Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).
- Coupling Agents: HBTU/HOBt or HATU/HOAt.
- Base: Diisopropylethylamine (DIPEA).
- Deprotection: 20% Piperidine in DMF.

Step-by-Step Methodology:

- Resin Swelling: Swell resin in DCM (30 min) then DMF (30 min).
- Fmoc Deprotection: Treat with 20% Piperidine/DMF (min). Wash with DMF ().

- Coupling Cycles:
 - Activate 4.0 eq. of Fmoc-amino acid with 3.9 eq. HBTU/HOBt and 8.0 eq. DIPEA.
 - Critical Step: For D-2-Nal, use HATU to ensure complete coupling due to steric bulk.
 - Reaction time: 45–60 min.
 - Repeat for all residues from C-term (Asp) to N-term (Cys).
- N-Terminal Acetylation: After final Fmoc removal, treat resin with Acetic Anhydride/Pyridine (1:1) in DCM for 30 min to cap the N-terminus.
- Cleavage: Treat resin with TFA/TIS/H₂O/EDT (94:1:2.5:2.5) for 3 hours. Precipitate crude linear peptide in cold diethyl ether.

Protocol 2: Disulfide Cyclization (Oxidation)

Direct air oxidation is slow and requires high dilution. The Iodine/Methanol method is preferred for speed and control.

- Dissolution: Dissolve crude linear peptide in Methanol/Water (80:20) at a high dilution (0.1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.
- Oxidation: Add a solution of Iodine () in Methanol dropwise until a persistent yellow color is observed.
- Quenching: Stir for 15 min. Quench excess iodine by adding 1M Ascorbic Acid solution until the solution becomes colorless.
- Purification:
 - Evaporate methanol under reduced pressure.
 - Purify via RP-HPLC (C18 column).
 - Mobile Phase: Gradient of Acetonitrile in Water (0.1% TFA).

- Validation: Confirm Mass (ESI-MS:) and purity (>95%).

Biological Characterization & Data

HS-014 is defined by its high affinity for MC4R and its antagonistic activity.

Table 2: Receptor Affinity Profile (values)

Receptor Subtype	(nM)	Functional Activity
hMC4R	3.2 ± 0.5	Antagonist
hMC3R	54.4 ± 8.0	Antagonist
hMC1R	108 ± 15	Weak Antagonist
hMC5R	694 ± 50	Inactive/Weak

Data aggregated from Schiöth et al. [1]. Note the >15-fold selectivity for MC4R over MC3R, which is crucial for distinguishing metabolic effects (MC4R) from other central functions.

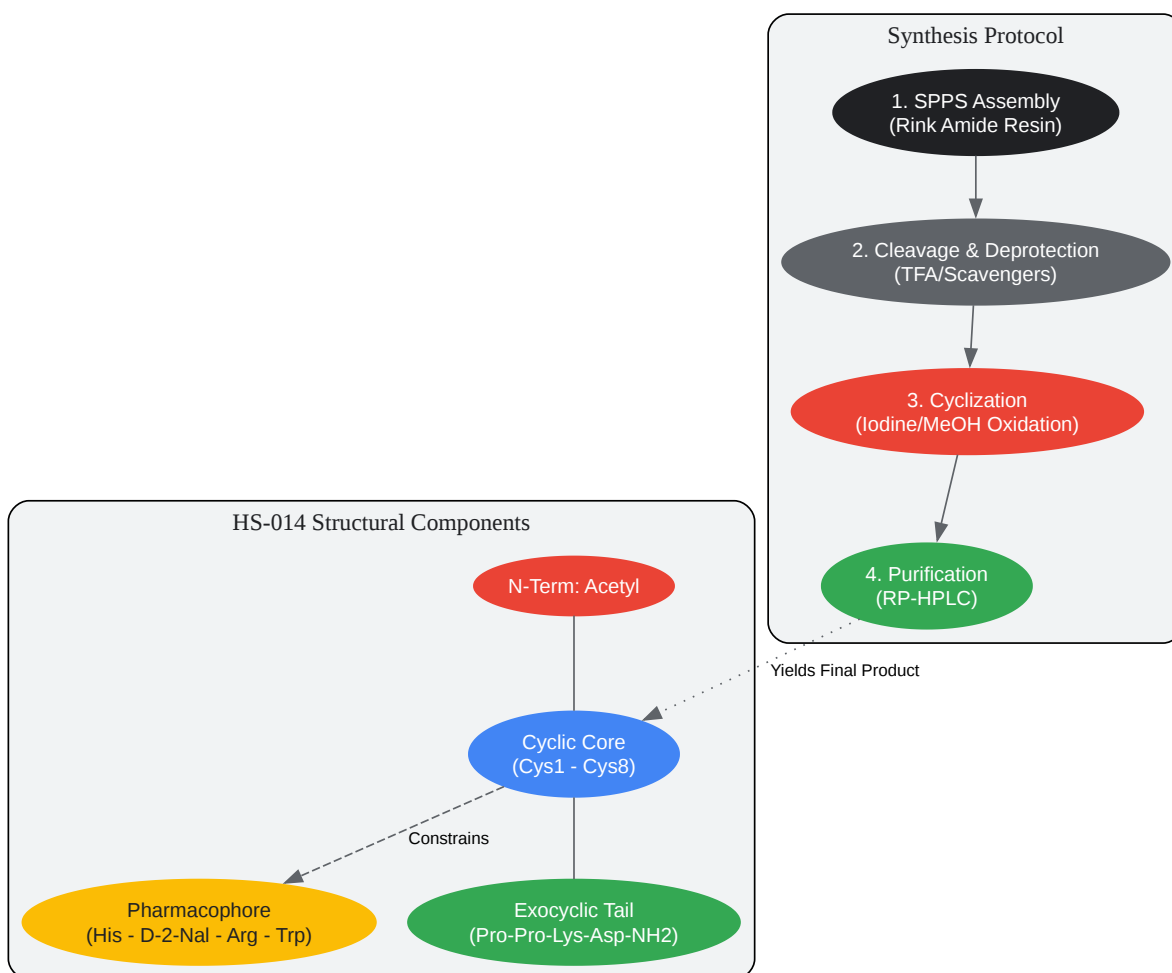
In Vivo Validation (Feeding Assay)

To validate HS-014 activity in a research setting, an in vivo feeding study is the gold standard.

- Subject: Male Wistar rats (cannulated ICV).
- Administration: Intracerebroventricular (ICV) injection of HS-014 (0.1 – 3.3 nmol).
- Observation: Measure food intake at 1h, 2h, and 4h post-injection.
- Expected Result: Significant, dose-dependent increase in food intake (hyperphagia) in free-feeding rats, confirming blockade of the tonic inhibitory MC4R signal.

Visualizing the Pathway and Workflow

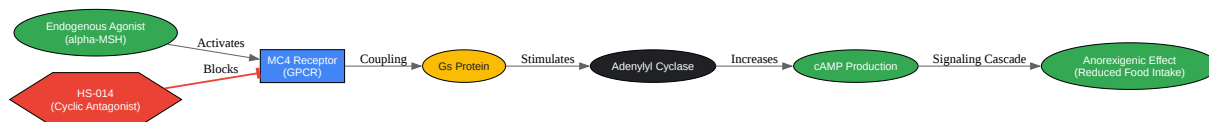
Diagram 1: HS-014 Structural Logic & Synthesis Flow



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Caption: Schematic representation of HS-014 structural domains and the step-by-step synthesis workflow from resin assembly to oxidative cyclization.

Diagram 2: MC4R Signaling & HS-014 Antagonism



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Caption: Mechanism of Action. HS-014 competitively binds to MC4R, preventing alpha-MSH induced Gs-protein coupling and downstream cAMP signaling, thereby inhibiting the anorexigenic response.

References

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Sources

- [1. Melanocyte-stimulating hormone - Wikipedia \[en.wikipedia.org\]](#)
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